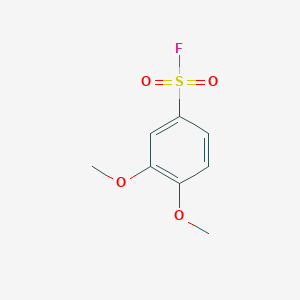

3,4-Dimethoxybenzene-1-sulfonyl fluoride

CAS No.: 95546-50-2

Cat. No.: VC6699421

Molecular Formula: C8H9FO4S

Molecular Weight: 220.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95546-50-2 |

|---|---|

| Molecular Formula | C8H9FO4S |

| Molecular Weight | 220.21 |

| IUPAC Name | 3,4-dimethoxybenzenesulfonyl fluoride |

| Standard InChI | InChI=1S/C8H9FO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3 |

| Standard InChI Key | LCEVVNNKUAEPJM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)F)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular structure of 3,4-dimethoxybenzenesulfonyl fluoride features a benzene core with methoxy (-OCH₃) groups at the 3 and 4 positions and a sulfonyl fluoride (-SO₂F) group at the 1 position. The methoxy groups enhance the electron density of the aromatic ring, while the sulfonyl fluoride group introduces significant electrophilicity. This combination facilitates nucleophilic substitution reactions at the sulfur center, a hallmark of sulfonyl fluoride chemistry .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉FO₄S |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | 3,4-Dimethoxybenzenesulfonyl fluoride |

| Key Functional Groups | Methoxy, Sulfonyl Fluoride |

Synthesis and Industrial Production

Industrial-Scale Challenges

Industrial production faces hurdles due to the need for precise temperature control (-35°C to 20°C) and inert atmospheres to prevent hydrolysis of the sulfonyl fluoride group. Multi-step purification processes are often required to isolate the product from byproducts like sulfonic acids .

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The sulfonyl fluoride group (-SO₂F) is highly electrophilic, making it susceptible to nucleophilic attack. Common reactions include:

-

Amine Substitution: Reaction with primary or secondary amines yields sulfonamides, pivotal in pharmaceutical synthesis.

-

Hydrolysis: Controlled hydrolysis produces sulfonic acids, though excess water leads to undesired degradation .

Radical Pathways

Recent advancements in photoredox catalysis have expanded the reactivity profile of sulfonyl fluorides. Under blue LED irradiation and in the presence of organosuperbases like DBU (1,8-diazabicycloundec-7-ene), sulfonyl fluorides generate sulfonyl radicals (RSO₂- ). These radicals participate in alkene additions, forming vinyl sulfones with high E selectivity (Fig. 1) .

Figure 1: Proposed Mechanism for Radical Sulfonylation

Applications in Scientific Research

Organic Synthesis

3,4-Dimethoxybenzenesulfonyl fluoride serves as a versatile building block for:

-

Sulfonamide Derivatives: Used in drug discovery for their bioisosteric properties.

-

Polymer Chemistry: Incorporation into polymers enhances thermal stability and chemical resistance .

Biological Studies

Though direct biological data are sparse, analogous sulfonyl fluorides exhibit:

-

Enzyme Inhibition: Covalent modification of serine hydrolases and proteases.

-

Protein Labeling: Site-specific tagging via reaction with nucleophilic amino acid residues .

Table 2: Comparative Bioactivity of Sulfonyl Fluorides

| Compound | Target Enzyme | Application |

|---|---|---|

| 3,4-Dimethoxybenzenesulfonyl fluoride | Serine Proteases (hypothetical) | Enzyme inhibition studies |

| Benzene-1-sulfonyl fluoride | Carbonic Anhydrase | Diagnostic imaging |

Future Directions and Challenges

Expanding Synthetic Utility

Emerging photoredox methodologies could enable novel C-S bond-forming reactions, broadening access to complex sulfone-containing architectures.

Biological Target Identification

High-throughput screening campaigns are needed to map the compound’s interactions with cellular proteins and pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume